3-Amino-4-propoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-amino-4-propoxybenzoic acid, like 3-amino-3-deoxyquinic acid, involves starting from precursors such as quinic acid. This process highlights the importance of these compounds in the biosynthesis of various antibiotics through the mC7N-units pathway (Müller, Floss, Yu, & Müller, 1998).
Molecular Structure Analysis
Vibrational spectroscopy studies, particularly focusing on 4-Aminobenzoic acid, provide insights into the molecular structure, showing the different protomers and isomeric forms. Such analysis is crucial for understanding the structural dynamics and potential reactivity of 3-amino-4-propoxybenzoic acid (Khuu, Yang, & Johnson, 2020).
Chemical Reactions and Properties
Research into compounds like 3-aminobenzoic acid elucidates the chemical reactions and properties relevant to 3-amino-4-propoxybenzoic acid. These studies reveal the mechanisms through which such compounds can undergo nitration, reduction, and other chemical transformations, serving as intermediates for dyes, medicines, and other industrial applications (Qun, 2010).
Physical Properties Analysis
The synthesis and study of similar compounds, such as poly(aniline-co-3-amino-4-hydroxybenzoic acid), help in understanding the physical properties like redox activity, which could be reflective of the behavior of 3-amino-4-propoxybenzoic acid under various conditions. This includes insights into the electrochemical properties and the influence of functional groups on the material's performance (Chen, Ding, Zhou, & Lu, 2013).
Chemical Properties Analysis
The microhydration and structural evolution studies of 4-aminobenzoic acid provide a foundational understanding of how 3-amino-4-propoxybenzoic acid might interact with water and other solvents, affecting its chemical properties and stability in various environments (Khuu, Stropoli, Greis, Yang, & Johnson, 2022).
Scientific Research Applications
Impurity Analysis in Pharmaceutical Preparations
3-Amino-4-propoxybenzoic acid has been identified as a process-related impurity in proparacaine hydrochloride, an ester-type local anesthetic used in ophthalmic operations. This discovery was made using a newly developed high-performance liquid chromatography (HPLC) method. The identification and structural confirmation of such impurities are crucial for the quality control of intermediate, raw material drugs, and their commercial products (Yang et al., 2020).
Novel Electrochemical Immunosensor Development
In the field of sensor technology, 4-aminobenzoic acid, a related compound, has been used to create novel nanocomposites for electrochemical immunosensors. These sensors are designed for sensitive detection of substances like aflatoxin B1, showcasing the potential of 3-Amino-4-propoxybenzoic acid derivatives in developing sensitive and specific detection tools in biochemistry and medical diagnostics (Shi et al., 2020).
Synthesis and Transformation Studies in Organic Chemistry
3-Amino-4-propoxybenzoic acid, due to its structure, is significant in organic chemistry, particularly in synthesis and transformation studies. It's used as an intermediate for various applications, including the manufacture of azo dyes and anti-inflammatory analgesic drugs (Qun, 2010).
Surface Modification in Electrochemistry
The compound and its related variants, like 4-aminobenzoic acid, have been utilized in electrochemistry for modifying surfaces like glassy carbon electrodes. This modification is essential for creating sensors and other devices requiring a specific surface chemistry for improved performance and sensitivity (Liu et al., 2000).
Enzymatic Research
In enzymology, derivatives of 3-Amino-4-propoxybenzoic acid have been studied for their role in enzymatic reactions. For instance, research on a specific meta-cleavage dioxygenase enzyme showcases the compound's relevance in understanding enzyme-substrate interactions and enzymatic mechanisms (Takenaka et al., 2002).
Safety And Hazards
The safety data sheet indicates that 3-Amino-4-propoxybenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
3-amino-4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZIVWRRZWJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975090 | |
Record name | 3-Amino-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-propoxybenzoic acid | |
CAS RN |
59691-15-5 | |
Record name | 3-Amino-4-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59691-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-propoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059691155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-propoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-PROPOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXZ30GH0HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.